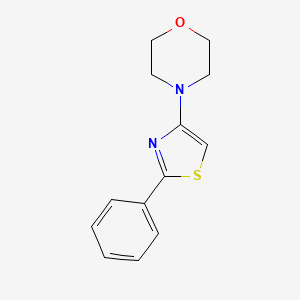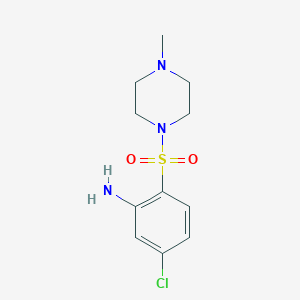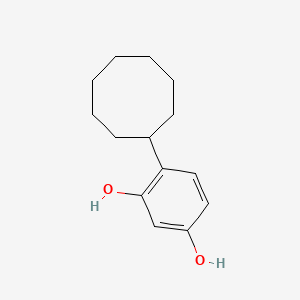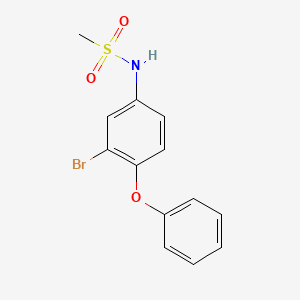![molecular formula C7H7FN2O2 B13881735 2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
2-[(3-Fluoropyridin-2-yl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Fluoropyridin-2-yl)amino]acetic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties conferred by the presence of a fluorine atom on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) or tetrafluoroboric acid (HBF4) solution . This reaction yields fluorinated pyridines, which can then be further modified to introduce the aminoacetic acid moiety.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-[(3-Fluoropyridin-2-yl)amino]acetic acid, often involves large-scale diazotization reactions followed by purification steps to isolate the desired product. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for high-yield production .
化学反応の分析
Types of Reactions
2-[(3-Fluoropyridin-2-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
2-[(3-Fluoropyridin-2-yl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[(3-Fluoropyridin-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.
4-Fluoropyridine: Similar to 2-[(3-Fluoropyridin-2-yl)amino]acetic acid but with the fluorine atom at the 4-position.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the aminoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H7FN2O2 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
2-[(3-fluoropyridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-5-2-1-3-9-7(5)10-4-6(11)12/h1-3H,4H2,(H,9,10)(H,11,12) |
InChIキー |
ZSOOYIMTRSEBIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)NCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


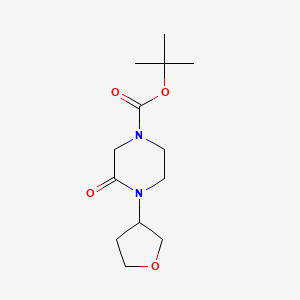
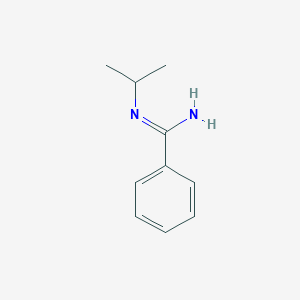
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
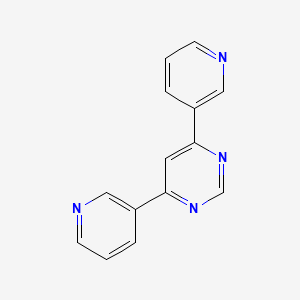

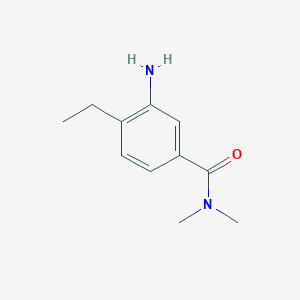
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
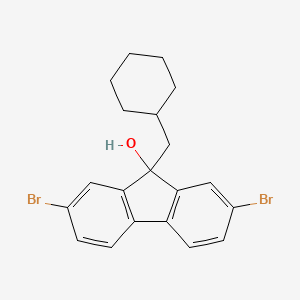
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
